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molecular formula C8H7BrN2O3 B8709154 N-(3-bromo-5-nitrophenyl)acetamide

N-(3-bromo-5-nitrophenyl)acetamide

Cat. No. B8709154
M. Wt: 259.06 g/mol
InChI Key: FPZGWUJXQMMQFD-UHFFFAOYSA-N
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Patent
US05990105

Procedure details

28.40 g (0.131 mol) of 3-bromo-5-nitroaniline were dissolved in 250 ml of pyridine and treated with 30 ml (0.317 mol) of acetic anhydride. The mixture was stirred at room temperature for 18 hrs. and subsequently at 40° C. for 2 hrs. Then, the residue was digested in water and the precipitate was filtered off. The filter material was rinsed with a large amount of water and dried at 45° C. in a high vacuum. There were obtained 31.0 g (91.5%) of N-(3-bromo-5-nitrophenyl)-acetamide as orange-yellow crystals. MS (ISP): me/e=260, 258 (C8H8BrN2O3+).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1)[NH2:5].[C:12](OC(=O)C)(=[O:14])[CH3:13]>N1C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:12](=[O:14])[CH3:13])[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
and subsequently at 40° C. for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
The filter material was rinsed with a large amount of water
CUSTOM
Type
CUSTOM
Details
dried at 45° C. in a high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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